2,2-Dimethylpropane-1-sulfonyl chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

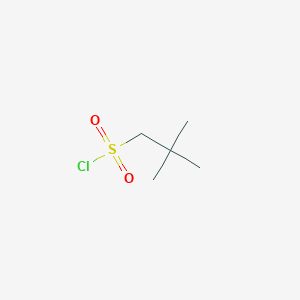

Structure

3D Structure

特性

IUPAC Name |

2,2-dimethylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLHISYPEJMMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503088 | |

| Record name | 2,2-Dimethylpropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53333-76-9 | |

| Record name | 2,2-Dimethylpropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Quantitative Structure Activity Relationship Qsar Models:

While more commonly applied in drug discovery to correlate chemical structure with biological activity, QSAR principles can be adapted to model chemical reactivity. For a series of related sulfonyl chlorides, a QSAR model could be developed to predict their reaction rates with a given nucleophile. Descriptors in such a model would likely include:

Steric parameters: Such as Taft's steric parameter (Es) or sterimol parameters, to quantify the bulk of the alkyl group.

Electronic parameters: Such as Hammett or Taft substituent constants (σ), although these are more traditionally used for aromatic systems, analogous parameters for aliphatic systems can be employed.

Quantum chemical descriptors: Calculated properties like partial atomic charges on the sulfur atom, energies of the Lowest Unoccupied Molecular Orbital (LUMO), and bond lengths.

A hypothetical QSAR equation might take the form:

log(k) = c₀ + c₁ * E_s + c₂ * σ* + c₃ * q_S

Where:

k is the reaction rate constant.

E_s is the steric parameter.

σ* is the polar substituent constant.

q_S is the partial charge on the sulfur atom.

c₀, c₁, c₂, c₃ are coefficients determined by regression analysis of a training set of compounds.

Table 2: Hypothetical Descriptors for a QSAR Model of Alkanesulfonyl Chloride Reactivity

| Compound | Steric Parameter (Es) (Illustrative) | Polar Constant (σ*) (Illustrative) | Calculated Partial Charge on Sulfur (qS) (Illustrative) |

| Methanesulfonyl chloride | 0.00 | 0.00 | +0.75 |

| Ethanesulfonyl chloride | -0.07 | -0.10 | +0.73 |

| Isopropanesulfonyl chloride | -0.47 | -0.19 | +0.71 |

| 2,2-Dimethylpropane-1-sulfonyl chloride | -1.74 | -0.16 | +0.72 |

Quantum Mechanical Qm Calculations:

Modern computational chemistry allows for the direct modeling of reaction pathways and the calculation of activation energies. For 2,2-Dimethylpropane-1-sulfonyl chloride, QM methods like Density Functional Theory (DFT) can be used to:

Calculate the transition state geometry and energy for its reaction with a nucleophile.

Determine the reaction mechanism (e.g., concerted SN2 vs. a stepwise pathway).

Predict the reaction rate constant using transition state theory.

Such calculations would provide a detailed, physics-based prediction of its reactivity, taking into account both steric and electronic factors without the need for empirical parameterization inherent in QSAR models. The ability to predict chemical reactivity is highly valuable in various fields, from synthetic planning to assessing metabolic reactions in drug discovery. nih.gov Through methods like machine learning and quantum mechanics, it is possible to build predictive models even without extensive experimental data. nih.gov

Reactivity and Reaction Mechanisms of 2,2 Dimethylpropane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The core of 2,2-dimethylpropane-1-sulfonyl chloride's chemistry lies in nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electron-deficient sulfur atom, leading to the displacement of the chloride ion. The general mechanism is typically a bimolecular nucleophilic substitution (S_N2-like) pathway at the sulfur center. However, the rate of these reactions is profoundly influenced by the structure of the alkyl group.

Aminolysis: Formation of Sulfonamides

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding sulfonamides. This reaction is fundamental in organic synthesis for creating the sulfonamide functional group, which is present in many pharmaceuticals. The reaction typically requires a base to neutralize the hydrogen chloride (HCl) byproduct. Often, an excess of the amine reactant serves this purpose, or a non-nucleophilic tertiary amine like triethylamine (B128534) or pyridine (B92270) is added.

The general reaction is as follows: R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻ (where R = 2,2-dimethylpropyl, and R' = an alkyl or aryl group)

While specific kinetic studies for the aminolysis of this compound are not extensively detailed in the reviewed literature, the mechanism is generally considered to be an associative S_N2-type process. The reaction rate is dependent on the concentrations of both the sulfonyl chloride and the amine.

The pH of the reaction medium plays a crucial role. Amines are basic, and in acidic conditions, they exist in their protonated, non-nucleophilic ammonium (B1175870) form (R'NH₃⁺). The active nucleophile is the free amine with its lone pair of electrons. Therefore, the reaction rate is significantly higher in neutral to basic conditions where a sufficient concentration of the free amine is present to initiate the nucleophilic attack. In highly acidic solutions, the reaction is quenched due to the lack of a free nucleophile. Conversely, in strongly alkaline solutions, competing hydrolysis of the sulfonyl chloride can become a significant side reaction.

A defining characteristic of this compound is the substantial steric hindrance created by the neopentyl group. The tert-butyl group attached to the methylene (B1212753) (-CH₂-) carbon adjacent to the sulfonyl group physically obstructs the trajectory of the incoming amine nucleophile. libretexts.org This backside attack on the sulfur atom is crucial for the S_N2-like mechanism.

This steric impediment makes nucleophilic substitution reactions involving the neopentyl skeleton exceptionally slow. sarthaks.comgauthmath.comquora.com Compared to less hindered primary alkanesulfonyl chlorides like methanesulfonyl chloride or ethanesulfonyl chloride, the reaction rate for this compound is dramatically reduced. acs.org This effect is one of the most significant factors controlling the reactivity of this specific compound.

| Alkanesulfonyl Chloride | Structure of Alkyl Group | Steric Hindrance | Expected Relative Rate of Aminolysis |

|---|---|---|---|

| Methanesulfonyl chloride | CH₃- | Low | Fastest |

| Ethanesulfonyl chloride | CH₃CH₂- | Moderate | Fast |

| This compound | (CH₃)₃CCH₂- | Very High | Slowest |

Alcoholysis: Formation of Sulfonate Esters

When this compound reacts with an alcohol in the presence of a base (commonly pyridine), a sulfonate ester is formed. This reaction, known as alcoholysis, is a common method for converting an alcohol's hydroxyl group into a good leaving group (a sulfonate) for subsequent substitution or elimination reactions. youtube.comlibretexts.org

The mechanism involves the alcohol acting as the nucleophile, attacking the sulfonyl sulfur. The base, such as pyridine, serves to deprotonate the alcohol, increasing its nucleophilicity, and also to neutralize the generated HCl. youtube.com An important feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the reaction proceeds with retention of configuration at the alcohol's stereocenter. youtube.com

Similar to aminolysis, the rate of alcoholysis is also significantly affected by the steric bulk of the neopentyl group, which hinders the approach of the alcohol nucleophile.

Hydrolysis to Sulfonic Acid

This compound reacts with water in a hydrolysis reaction to produce 2,2-dimethylpropane-1-sulfonic acid and hydrochloric acid. This reaction is a specific example of solvolysis, where the solvent (water) is the nucleophile.

R-SO₂Cl + H₂O → R-SO₃H + HCl

The mechanism for the hydrolysis of primary alkanesulfonyl chlorides is generally considered to be a bimolecular S_N2 pathway. researchgate.netnih.gov The reaction can proceed under neutral conditions, although it is typically slow. The rate of hydrolysis can be increased under alkaline conditions (e.g., in the presence of sodium hydroxide), as the hydroxide (B78521) ion (OH⁻) is a much stronger nucleophile than water. rsc.org The steric hindrance from the neopentyl group is expected to slow the rate of both neutral and base-promoted hydrolysis compared to less hindered analogues.

Reactions with other Nucleophiles (e.g., Sodium Sulfite (B76179) to Sulfinates)

Sulfonyl chlorides can react with a variety of other nucleophiles. A notable example is the reaction with sodium sulfite (Na₂SO₃), which acts as a reducing agent and a source of a sulfur nucleophile. This reaction reduces the sulfonyl chloride to a sodium sulfinate salt. google.com This is a widely used method for the preparation of sulfinates from the more readily available sulfonyl chlorides. google.com

The reaction is typically carried out in an aqueous solution, often in the presence of a base like sodium bicarbonate to maintain pH.

R-SO₂Cl + Na₂SO₃ + H₂O → R-SO₂Na + NaCl + NaHSO₄

This transformation is valuable as sulfinates are versatile intermediates in organic synthesis.

| Reaction Type | Nucleophile | Product Class | Key Mechanistic Feature |

|---|---|---|---|

| Aminolysis | Amine (R'NH₂) | Sulfonamide | S_N2-like attack by amine on sulfur |

| Alcoholysis | Alcohol (R'OH) | Sulfonate Ester | Base-catalyzed S_N2-like attack by alcohol |

| Hydrolysis | Water (H₂O) | Sulfonic Acid | S_N2-like attack by water on sulfur |

| Reduction | Sodium Sulfite (Na₂SO₃) | Sodium Sulfinate | Reductive substitution at the sulfur center |

Radical Reactions Involving this compound

This compound, also known as neopentylsulfonyl chloride, serves as a precursor for the generation of the neopentylsulfonyl radical. This reactive intermediate can participate in a variety of radical-mediated transformations. The generation and subsequent reactions of this radical are central to its utility in synthetic organic chemistry.

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals are typically generated from sulfonyl chlorides through several methods, including photoredox catalysis. rsc.orgresearchgate.net In this process, a photocatalyst, upon excitation by visible light, can induce the reduction of the sulfonyl chloride. This results in the homolytic cleavage of the sulfur-chlorine bond, yielding a sulfonyl radical and a chloride anion. The general mechanism for the photoredox-catalyzed generation of sulfonyl radicals is illustrated in the table below.

| Step | Description | Generic Equation |

|---|---|---|

| 1. Excitation | A photocatalyst (PC) absorbs a photon of light, promoting it to an excited state (PC). | PC + hν → PC |

| 2. Electron Transfer | The excited photocatalyst (PC) transfers an electron to the sulfonyl chloride (R-SO₂Cl). | PC + R-SO₂Cl → PC⁺ + [R-SO₂Cl]⁻ |

| 3. Fragmentation | The resulting radical anion of the sulfonyl chloride fragments to form the sulfonyl radical (R-SO₂•) and a chloride anion (Cl⁻). | [R-SO₂Cl]⁻ → R-SO₂• + Cl⁻ |

| 4. Catalyst Regeneration | The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle. | PC⁺ + Donor → PC + Donor⁺ |

Once generated, the 2,2-dimethylpropane-1-sulfonyl radical exhibits reactivity characteristic of sulfonyl radicals. A primary reaction pathway is its addition to unsaturated systems, such as alkenes and alkynes. pharmaguideline.comorganic-chemistry.org This addition is typically a regioselective process, where the sulfur atom of the radical adds to the less substituted carbon of the double or triple bond, leading to the formation of a more stable carbon-centered radical intermediate. This intermediate can then undergo further reactions, such as hydrogen atom abstraction or participation in cyclization reactions. pharmaguideline.com The electrophilic nature of the sulfonyl radical influences its reactivity, with a faster reaction rate observed with electron-rich alkenes. york.ac.uk

Atom Transfer Radical Polymerization Initiation

Sulfonyl chlorides are effective initiators for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. cmu.eduresearchgate.net The initiation step in ATRP involves the homolytic cleavage of the sulfur-chlorine bond of the sulfonyl chloride, catalyzed by a transition metal complex, typically copper(I). This generates the 2,2-dimethylpropane-1-sulfonyl radical and the oxidized transition metal complex (e.g., copper(II) chloride). The sulfonyl radical then adds to a monomer unit, initiating the polymerization process.

The control over the polymerization is maintained through a rapid and reversible equilibrium between the active, propagating radical species and a dormant species, which is the polymer chain capped with a halogen atom. This equilibrium is mediated by the transition metal catalyst. The general scheme for ATRP initiation with a sulfonyl chloride is presented below.

| Step | Description | Generic Equation |

|---|---|---|

| 1. Activation | The sulfonyl chloride initiator (R-SO₂Cl) reacts with the transition metal catalyst in its lower oxidation state (e.g., Cu(I)) to generate the sulfonyl radical (R-SO₂•) and the metal complex in its higher oxidation state (e.g., Cu(II)Cl). | R-SO₂Cl + Cu(I)/L → R-SO₂• + Cu(II)Cl/L |

| 2. Initiation | The sulfonyl radical adds to the first monomer unit (M) to form the initial propagating radical (P₁•). | R-SO₂• + M → P₁• |

| 3. Deactivation | The propagating radical is reversibly deactivated by the higher oxidation state metal complex to form a dormant species (P₁-Cl) and regenerate the lower oxidation state catalyst. | P₁• + Cu(II)Cl/L ⇌ P₁-Cl + Cu(I)/L |

Reactions with Unsaturated Systems

This compound can react with a variety of unsaturated systems, primarily through the generation of the corresponding sulfonyl radical. These reactions include cycloadditions and additions across double and triple bonds. magtech.com.cn

Annulations (e.g., [2+2] Cycloadditions)

While specific examples of [2+2] cycloadditions involving this compound are not extensively documented, sulfonyl compounds can, in principle, participate in such reactions. Photochemical [2+2] cycloadditions are a common method for the synthesis of four-membered rings. rsc.org In the context of sulfonyl chlorides, this could involve the reaction of an in situ generated sulfene (B1252967) (from the sulfonyl chloride and a base) with an alkene. Alternatively, a radical-mediated [2+2] cycloaddition could be envisioned. The stereoselectivity of such cycloaddition reactions can be influenced by the reaction conditions and the nature of the reactants. researchgate.net

Chlorosulfonylation, Sulfonylation, and Sulfenylation Reactions

The addition of the elements of sulfonyl chloride across a double or triple bond is a well-established reaction. magtech.com.cnChlorosulfonylation involves the addition of both the sulfonyl group and the chlorine atom to an unsaturated system. This reaction is often initiated by light or a radical initiator, proceeding through a radical chain mechanism. The 2,2-dimethylpropane-1-sulfonyl radical adds to the alkene to form a carbon-centered radical, which then abstracts a chlorine atom from another molecule of the sulfonyl chloride to give the chlorosulfonylated product and propagate the radical chain.

Sulfonylation reactions, in a broader sense, involve the introduction of the sulfonyl group onto a molecule. In the context of unsaturated systems, this can be achieved through various radical-mediated processes where the sulfonyl radical adds to the double or triple bond, and the resulting carbon-centered radical is subsequently trapped by a hydrogen atom donor or undergoes other transformations. researchgate.netcam.ac.uk

The table below summarizes the general outcomes of these reactions with an alkene.

| Reaction Type | General Description | Generic Product |

|---|---|---|

| Chlorosulfonylation | Addition of the -SO₂ group and -Cl across a double bond. | R-CH(SO₂R')-CH₂Cl |

| Hydrosulfonylation | Addition of the -SO₂ group and -H across a double bond. | R-CH(SO₂R')-CH₃ |

Sulfenylation reactions, which involve the introduction of a sulfenyl group (-SR), are generally not directly accessible from sulfonyl chlorides.

Olefination via Carbanion Intermediates

The direct use of this compound to generate a carbanion for olefination reactions is not a standard transformation. Olefination reactions, such as the Julia-Kocienski olefination, typically utilize sulfones rather than sulfonyl chlorides. organicreactions.orgorganic-chemistry.orgnih.govwikipedia.orgresearchgate.net In this type of reaction, a sulfone is deprotonated at the α-carbon to form a sulfonyl-stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form a β-alkoxy sulfone intermediate, which subsequently eliminates to form an alkene. nih.gov

To utilize this compound in a Julia-type olefination, it would first need to be converted to the corresponding neopentyl sulfone. This two-step process (conversion to sulfone, followed by olefination) falls outside the direct reactivity of the sulfonyl chloride itself.

Compound Index

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| This compound | Neopentylsulfonyl chloride | C₅H₁₁ClO₂S |

| Copper(I) chloride | Cuprous chloride | CuCl |

| Copper(II) chloride | Cupric chloride | CuCl₂ |

Mechanistic Pathways (Aldol-type Addition, Cyclization, Fragmentation)

Detailed research findings specifically documenting the participation of this compound in Aldol-type additions, cyclization, or fragmentation reactions are not extensively covered in readily available scientific literature. However, the general reactivity of sulfonyl chlorides provides a basis for understanding their potential interactions.

Sulfonyl chlorides are established as versatile reagents in organic synthesis, capable of reacting with a variety of unsaturated compounds, including aldehydes and ketones. magtech.com.cn In reactions involving carbonyl compounds, sulfonyl chlorides can act as precursors to sulfenes (R₂C=SO₂) through elimination of HCl in the presence of a base. These highly reactive intermediates can then undergo cycloaddition reactions. While this represents a potential mechanistic pathway, specific studies detailing this for this compound are sparse.

Aldol-type additions are fundamentally reactions between an enolate (or enol) and a carbonyl compound. masterorganicchemistry.comlibretexts.orgwikipedia.org The direct reaction of a sulfonyl chloride in a manner analogous to a carbonyl electrophile in a classic Aldol addition is not a standard or documented mechanistic pathway. Instead, sulfonyl chlorides are more commonly employed to activate hydroxyl groups, turning them into excellent leaving groups for subsequent reactions. youtube.com

Stereoselectivity Control in Olefination

There is a lack of specific research in the surveyed literature concerning the use of this compound for stereoselectivity control in olefination reactions. Olefination reactions, such as the Wittig or Julia olefination, involve the coupling of a carbonyl compound with a phosphorus ylide or a sulfone, respectively, to form an alkene. While sulfonyl groups are central to the Julia-Lythgoe olefination, this typically involves the reaction of a metallated sulfone with an aldehyde or ketone. The direct application of this compound to control the stereochemical outcome (E/Z selectivity) of an olefination is not a well-documented method.

Thermodynamic and Kinetic Aspects

Mechanistic Considerations in Solvolysis

The solvolysis of primary alkanesulfonyl chlorides is well-established to proceed through a bimolecular nucleophilic substitution (SN2) pathway. beilstein-journals.org In this mechanism, a solvent molecule (like water or alcohol) acts as a nucleophile, attacking the electrophilic sulfur atom in a concerted step that displaces the chloride ion. An alternative SN1 mechanism, which would involve the formation of a highly unstable sulfonyl cation (RSO₂⁺), is not considered a viable pathway for these compounds under typical solvolytic conditions. mdpi.com

For this compound, the presence of the bulky neopentyl group sterically hinders the backside attack on the sulfur atom. This steric hindrance is expected to decrease the rate of solvolysis compared to less hindered primary alkanesulfonyl chlorides like methanesulfonyl chloride.

Activation Parameters and Kinetic Data Interpretation

The rate of the SN2 solvolysis reaction can be quantified by determining the thermodynamic parameters of activation. Key parameters include:

Enthalpy of Activation (ΔH‡): This represents the energy barrier that must be overcome for the reaction to occur.

Entropy of Activation (ΔS‡): This parameter reflects the change in order between the reactants and the transition state. For SN2 reactions, where two molecules (substrate and nucleophile) combine to form a more ordered single transition state, the entropy of activation is typically a large negative value. cdnsciencepub.com

Studies on simple alkanesulfonyl chlorides like methanesulfonyl chloride have determined these values. For instance, the hydrolysis of methanesulfonyl chloride is characterized by a negative entropy of activation, consistent with the associative nature of the SN2 transition state. cdnsciencepub.comresearchgate.net It is expected that the solvolysis of this compound would also exhibit a significantly negative ΔS‡. The ΔH‡ would likely be higher than that of less hindered analogues due to the increased steric repulsion in the transition state. The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in H₂O and D₂O, is another powerful tool. For alkanesulfonyl chlorides, KSIE values are typically around 1.5-1.7, indicating significant bond-breaking in the transition state. nih.gov

Strategies for Alkyl Sulfonyl Chloride Synthesis

The preparation of alkyl sulfonyl chlorides can be broadly categorized into two primary strategies: the oxidation and chlorination of reduced sulfur compounds like thiols and disulfides, and the conversion of already oxidized sulfur species such as sulfonic acids and their salts into the desired sulfonyl chloride.

Oxidative Chlorination Approaches from Thiols and Disulfides

Oxidative chlorination is a direct and widely employed method for the synthesis of sulfonyl chlorides from thiols (mercaptans) and disulfides. This one-pot process involves the simultaneous oxidation of the sulfur atom and its chlorination. The choice of oxidizing and chlorinating agents is crucial and dictates the reaction conditions and efficiency.

Hydrogen peroxide is a common and environmentally benign oxidant used in the synthesis of sulfonyl chlorides from thiols. The reaction is typically carried out in the presence of a chlorine source. For instance, the combination of hydrogen peroxide and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. This method is noted for its excellent yields and very short reaction times.

A plausible mechanism for this transformation involves the initial oxidation of the thiol to a sulfonic acid intermediate by hydrogen peroxide, which is then chlorinated by thionyl chloride to yield the final sulfonyl chloride. The reaction conditions are generally mild, making this a practical approach.

Table 1: Peroxide-mediated Oxidative Chlorination of Thiols to Sulfonyl Chlorides

| Thiol Substrate | Oxidant System | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Aliphatic Thiol | H₂O₂ / SOCl₂ | Not Specified | Not Specified | Short | Excellent |

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the oxidative chlorination of thiols and disulfides. thieme-connect.deresearchgate.net This method offers a safer alternative to using gaseous chlorine and often proceeds under mild conditions with high efficiency. The reaction is typically conducted in the presence of an acid, such as hydrochloric acid, which can catalyze the release of molecular chlorine from NCS. acs.org

The process is effective for a range of sulfur-containing starting materials, including thiols, disulfides, thioacetates, and thiocarbamates, consistently producing the corresponding sulfonyl chlorides in good to excellent yields. thieme-connect.de The reaction conditions can be controlled to prevent runaway reactions, which can be a concern with highly exothermic chlorinations. thieme-connect.de The use of a solvent system like aqueous acetonitrile (B52724) often provides a controlled and efficient reaction environment. thieme-connect.de

Table 2: N-Chlorosuccinimide-mediated Oxidative Chlorination of Thiol Derivatives

| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| S-Phenylthioacetate | NCS, aq. HCl | Acetonitrile | < 20 | 96 |

| Ethyl Thioacetate | NCS, aq. HCl | Acetonitrile | < 20 | 85 |

| Benzyl Mercaptan | NCS, aq. HCl | Acetonitrile | < 20 | 96 |

The direct use of molecular chlorine (Cl₂) in an aqueous medium is a traditional and effective method for the oxidative chlorination of thiols and disulfides. This approach is atom-efficient and can lead to high yields of the desired sulfonyl chlorides. The reaction involves bubbling chlorine gas through a solution of the thiol or disulfide, often in the presence of an acid.

While this method is robust, it requires careful handling of highly reactive and toxic chlorine gas. The precise control of gas dosing into the liquid phase can also be challenging. To mitigate some of the hazards associated with handling gaseous chlorine, protocols using aqueous chlorine solutions have also been developed.

Continuous flow technology offers significant advantages for the synthesis of sulfonyl chlorides, particularly in terms of safety, control, and scalability. These systems allow for the precise control of reaction parameters such as temperature, pressure, and residence time, which is especially beneficial for highly exothermic reactions like oxidative chlorinations.

A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination. rsc.org This method allows for a high space-time yield and improved process safety by minimizing the risk of thermal runaway. rsc.org Another continuous flow, metal-free protocol utilizes nitric acid, hydrochloric acid, and oxygen for the oxidative chlorination of thiols and disulfides, with sulfonyl chlorides isolated in good yields. nih.govresearchgate.net

Table 3: Continuous Flow Synthesis of Sulfonyl Chlorides

| Starting Material | Reagents | Residence Time | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Diphenyl Disulfide | DCH | 41 s | Not Specified | Good |

| Aliphatic Thiols | DCH | Short | Not Specified | Good |

Synthesis from Alkyl Sulfonic Acids and Salts

An alternative strategy for the preparation of alkyl sulfonyl chlorides involves the conversion of alkyl sulfonic acids or their corresponding salts. This method is particularly useful when the sulfonic acid is readily available or easily prepared. The conversion is typically achieved using a variety of chlorinating agents.

Common reagents for this transformation include thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), phosphorus pentachloride (PCl₅), and oxalyl chloride. The choice of chlorinating agent can depend on the specific substrate and the desired reaction conditions. For instance, the reaction of sodium sulfonates with thionyl chloride in the presence of DMF is a widely used method. nih.gov Microwave-assisted synthesis has also been employed to accelerate the formation of sodium sulfonates from alkyl bromides, which are then converted to the sulfonyl chlorides. nih.gov

Table 4: Synthesis of Alkyl Sulfonyl Chlorides from Sulfonic Acids/Salts

| Starting Material | Chlorinating Agent | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Sodium Alkylsulfonate | Thionyl Chloride / DMF | Benzene | 50 °C, 3 h | 44-65 |

Classical Chlorination Reagents

Classical methods for the synthesis of alkyl sulfonyl chlorides often involve the use of strong chlorinating agents to convert sulfonic acids or their salts into the corresponding sulfonyl chlorides. These reagents are typically harsh and may require specific handling precautions.

One of the most established methods is the reaction of a sulfonic acid or its salt with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For instance, sodium salts of sulfonic acids can be converted to sulfonyl chlorides using PCl₅. While effective, this method generates phosphorus-containing byproducts that need to be separated from the desired product.

Thionyl chloride is another widely used reagent for this transformation and can also be employed for the conversion of alcohols to alkyl chlorides, which can then be further functionalized. The reaction of neopentyl alcohol with thionyl chloride, however, can be prone to rearrangement reactions due to the formation of a primary carbocation intermediate, potentially leading to a mixture of products. vedantu.com To circumvent this, the free-radical chlorination of neopentane (B1206597) is considered a more suitable method for preparing neopentyl chloride, which can then be converted to the target sulfonyl chloride. vedantu.com

Chlorosulfonic acid (ClSO₃H) is a powerful reagent that can directly introduce a chlorosulfonyl group onto an alkane. The reaction of 2,2-dimethylpropane with chlorosulfonic acid proceeds through the formation of an intermediate sulfonic acid, which is then converted to this compound. Careful temperature control is essential during this reaction to prevent decomposition and side reactions.

Table 1: Comparison of Classical Chlorination Reagents for Alkyl Sulfonyl Chloride Synthesis

| Reagent | Precursor | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus pentachloride (PCl₅) | Sulfonic acid salt | Inert solvent, controlled temperature | Effective for salt conversion | Solid reagent, phosphorus byproducts |

| Thionyl chloride (SOCl₂) | Sulfonic acid | Often used with a catalyst (e.g., DMF) | Gaseous byproducts (SO₂, HCl) | Can be harsh, potential for side reactions |

Mild Chlorination Techniques

To overcome the harshness of classical reagents, milder chlorination techniques have been developed. These methods often offer greater functional group tolerance and improved safety profiles.

N-Chlorosuccinimide (NCS) is a versatile and mild chlorinating agent used in the oxidative chlorination of various sulfur-containing compounds to afford sulfonyl chlorides. This method is particularly effective for the conversion of S-alkyl isothiouronium salts, which are readily prepared from alkyl halides. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild conditions, and the byproduct, succinimide (B58015), is water-soluble, facilitating its removal during workup. organic-chemistry.orgorganic-chemistry.org Furthermore, the succinimide can be recycled back to NCS, making the process more environmentally friendly. organic-chemistry.orgorganic-chemistry.org

Another mild approach involves the use of bleach (sodium hypochlorite (B82951), NaClO) or sodium chlorite (B76162) (NaClO₂) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org These methods are considered environmentally benign and offer simple operational procedures with high yields and easy purification without the need for chromatography. organic-chemistry.org

More recently, N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) has been introduced as an efficient reagent for the oxidative chlorosulfonation of S-alkyl isothiouronium salts. This method provides excellent yields of alkyl sulfonyl chlorides under mild conditions. researchgate.net

Table 2: Overview of Mild Chlorination Reagents for Alkyl Sulfonyl Chloride Synthesis

| Reagent | Precursor | Typical Solvents | Key Features |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | S-Alkyl isothiouronium salts, Thiols | Acetonitrile/Water, Dichloromethane | Mild conditions, water-soluble byproduct |

| Sodium hypochlorite (Bleach) | S-Alkyl isothiouronium salts | Biphasic systems (e.g., CH₂Cl₂/H₂O) | Inexpensive, environmentally friendly |

| Sodium chlorite (NaClO₂) | S-Alkyl isothiouronium salts, Thiols, Disulfides | Acetonitrile/Water | Broad substrate scope, safe operation |

Conversion from Primary Sulfonamides

Primary sulfonamides can be converted to the corresponding sulfonyl chlorides, offering a valuable synthetic route, especially for late-stage functionalization of complex molecules. A notable method involves the use of a pyrylium (B1242799) salt, such as Pyry-BF₄, as an activating agent. This reagent activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, enabling its conversion to a highly electrophilic sulfonyl chloride. The reaction proceeds under mild conditions and demonstrates high selectivity towards the primary sulfonamide group, tolerating a wide range of other functional groups.

The general procedure involves reacting the primary sulfonamide with the pyrylium salt in the presence of a chloride source, such as magnesium chloride (MgCl₂), in a suitable solvent like tert-butanol (B103910) at elevated temperatures. This method has been successfully applied to a variety of complex, drug-like molecules containing a primary sulfonamide moiety.

Alternative Precursor-based Syntheses (e.g., S-alkyl isothiouronium salts)

The use of S-alkyl isothiouronium salts as precursors for alkyl sulfonyl chlorides is a well-established and versatile method. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These salts are conveniently prepared by the reaction of an alkyl halide (such as neopentyl chloride) or a mesylate with inexpensive and odorless thiourea (B124793). organic-chemistry.org

The subsequent oxidative chlorosulfonation of the S-alkyl isothiouronium salt can be achieved using various mild chlorinating agents, as detailed in section 2.1.2.2. The general process involves the reaction of the S-alkyl isothiouronium salt with an oxidant and a chloride source in a suitable solvent system. For example, using NCS in an acetonitrile-water mixture at controlled temperatures provides the corresponding alkyl sulfonyl chloride in good to excellent yields. organic-chemistry.org The reaction conditions can be optimized by adjusting parameters such as temperature, reaction time, and the stoichiometry of the reagents. researchgate.net

This two-step, one-pot procedure from alkyl halides to alkyl sulfonyl chlorides is attractive due to its operational simplicity, scalability, and the use of readily available and less hazardous starting materials compared to traditional methods involving thiols or elemental chlorine. organic-chemistry.org

Table 3: Synthesis of Alkyl Sulfonyl Chlorides from S-Alkyl Isothiouronium Salts

| Oxidizing/Chlorinating Agent | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | MeCN/H₂O, 0 °C to rt | Good to Excellent | organic-chemistry.org |

| Sodium hypochlorite (Bleach) | CH₂Cl₂/H₂O, rt | High | organic-chemistry.org |

| Sodium chlorite (NaClO₂) | MeCN/H₂O, rt | High | organic-chemistry.org |

Photocatalytic Synthesis Approaches for Alkyl Sulfonyl Chlorides

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. While the photocatalytic synthesis of aryl sulfonyl chlorides is more extensively studied, approaches for their alkyl counterparts are also being developed. nih.gov

One strategy involves the photocatalytic oxidative chlorination of sulfur-containing precursors. For example, thiols and thioacetates can be converted to sulfonyl chlorides under visible light irradiation in the presence of a suitable photocatalyst and a chlorine source. nih.govnih.gov Carbon nitride-based materials, such as potassium poly(heptazine imide) (K-PHI), have shown promise as heterogeneous photocatalysts for these transformations. nih.govnih.gov The reaction can proceed using different thio-precursors, including thiols, thioacetates, and isothiouronium salts, with good yields and selectivity. nih.gov

Another emerging photocatalytic route involves the use of alkylboron reagents as radical precursors. While specific examples for the synthesis of this compound via this method are not yet widely reported, the general approach of generating alkyl radicals from stable precursors under photocatalytic conditions and trapping them with a sulfur dioxide surrogate and a chlorine source holds potential for the synthesis of a broad range of alkyl sulfonyl chlorides.

Purity and Yield Optimization in this compound Synthesis

Achieving high purity and yield is a critical aspect of any synthetic process. For this compound, optimization strategies focus on controlling reaction conditions and implementing effective purification techniques.

During the synthesis, careful control of temperature is often crucial, especially when using highly reactive reagents like chlorosulfonic acid, to minimize the formation of side products and prevent decomposition of the desired sulfonyl chloride. The stoichiometry of the reactants also plays a significant role; using an appropriate excess of the chlorinating agent can drive the reaction to completion, but an excessive amount may lead to over-chlorination or other undesired reactions.

Post-synthesis purification is essential to obtain a high-purity product. Common purification methods for alkyl sulfonyl chlorides include:

Vacuum Distillation: This technique is effective for separating the desired product from non-volatile impurities and byproducts. google.com Given that sulfonyl chlorides can be thermally sensitive, performing the distillation under reduced pressure allows for purification at lower temperatures, minimizing degradation.

Recrystallization: For solid sulfonyl chlorides, recrystallization from a suitable solvent can be an effective method to remove impurities. The choice of solvent is critical to ensure high recovery of the purified product.

Chromatography: While less common for large-scale purification of simple sulfonyl chlorides, column chromatography can be used for the purification of small quantities or for the separation of complex mixtures.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. omicsonline.org GC-MS can provide information on the presence of volatile impurities, while NMR spectroscopy confirms the structure of the desired compound and can be used for quantitative analysis to determine purity. omicsonline.org For instance, in the analysis of related compounds, GC-MS methods have been developed to detect trace levels of sulfonyl chloride impurities. omicsonline.org

Table 4: Common Compounds Mentioned

| Compound Name | Other Names |

|---|---|

| This compound | Neopentylsulfonyl chloride |

| Phosphorus pentachloride | PCl₅ |

| Thionyl chloride | SOCl₂ |

| Neopentyl alcohol | 2,2-Dimethyl-1-propanol |

| Neopentane | 2,2-Dimethylpropane |

| Chlorosulfonic acid | ClSO₃H |

| N-Chlorosuccinimide | NCS |

| S-alkyl isothiouronium salt | |

| Sodium hypochlorite | Bleach |

| Sodium chlorite | NaClO₂ |

| N-chloro-N-(phenylsulfonyl)benzenesulfonamide | NCBSI |

| Pyrylium tetrafluoroborate | Pyry-BF₄ |

| Magnesium chloride | MgCl₂ |

| Thiourea |

Advanced Applications of 2,2 Dimethylpropane 1 Sulfonyl Chloride in Organic Synthesis

Synthesis of Complex Organic Molecules

The reactivity of the sulfonyl chloride group allows for its incorporation into a variety of complex structures, serving as a key building block or functionalizing agent.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like structure. The synthesis of dendrimers containing sulfonimide linkages has been an area of significant interest, and sulfonyl chlorides are essential reagents in this process. encyclopedia.pubmdpi.com The divergent technique for creating sulfonimide-based dendrimers (SBDs) often involves a repeating sequence of reactions, including the sulfonylation of amines. encyclopedia.pubmdpi.com

The general approach involves the reaction of a multifunctional amine core, such as tris(2-aminoethyl)amine, with a sulfonyl chloride. mdpi.com This can lead to the formation of either sulfonamides or, under specific conditions (e.g., using cesium carbonate as a base), sulfonimides, which form the branching points of the dendrimer. mdpi.com The bulky nature of the 2,2-dimethylpropyl group can influence the reaction's efficiency and the final architecture of the dendrimer. While arylsulfonyl chlorides are commonly used due to their commercial availability, alkylsulfonyl chlorides like 2,2-dimethylpropane-1-sulfonyl chloride offer a route to chemically stable dendrimers with different physical properties. encyclopedia.pubmdpi.com The choice of sulfonyl chloride is a critical factor affecting the sulfonylation reaction and the properties of the resulting dendrimer. mdpi.com

Table 1: General Steps in Divergent Synthesis of Sulfonimide-Based Dendrimers

| Step | Description | Key Reagents |

|---|---|---|

| 1. Core Reaction | A multifunctional amine core is reacted with a sulfonyl chloride. | Polyamine (e.g., tris(2-aminoethyl)amine), Sulfonyl Chloride, Base (e.g., Et3N, Cs2CO3) |

| 2. Branching | Formation of sulfonimide linkages creates the first generation (G1) of branches. | - |

| 3. Functionalization | Terminal groups of the dendrimer are modified, often to introduce new reactive sites (e.g., reduction of a nitro group to an amine). | Reducing agents (e.g., SnCl2·2H2O) |

| 4. Iteration | Steps 1-3 are repeated to build subsequent generations (G2, G3, etc.), increasing the size and complexity of the dendrimer. | - |

This compound serves as a precursor for ligands used in organometallic catalysis. The sulfonyl group can be incorporated into a ligand framework to modulate its electronic and steric properties, thereby influencing the activity and selectivity of the metal catalyst. For instance, sulfonyl-stabilized 4-alkylidene dihydropyridines have been investigated as carbon-donor ligands in transition metal catalysis. researchgate.net The synthesis of such ligands can involve the reaction of picoline derivatives with sulfonyl chlorides, leading to the formal sulfonylation of the picolyl C-H bond. researchgate.net

Additionally, while not directly using the sulfonyl chloride, related neopentyl structures are employed in ligand synthesis. For example, a tetradentate Schiff base ligand has been synthesized from 2,2-dimethyl-1,3-propanediamine, which was then complexed with palladium(II) to create a catalyst for the Mizoroki-Heck reaction. researchgate.net This highlights the utility of the neopentyl scaffold in creating sterically demanding and stable ligand environments for catalytic applications.

Role as a Functional Group Protecting or Activating Agent

The neopentylsulfonyl group (from this compound) can be used both to protect reactive functional groups and to activate others for subsequent transformations. whiterose.ac.uk

As a protecting group , the sulfonyl moiety is known for its stability under both acidic and basic conditions. chem-station.com Sulfonamides, formed by reacting an amine with a sulfonyl chloride, are significantly less nucleophilic and basic than the parent amines. chem-station.com The neopentylsulfonyl group is particularly robust due to the steric hindrance of the tert-butyl moiety. A key application is the protection of sulfonic acids by converting them into neopentyl sulfonate esters. google.com This strategy renders the acidic proton inactive towards reagents like organolithiums and allows for modifications elsewhere in the molecule. The protecting group can be removed later under specific, mild conditions to regenerate the sulfonic acid in high yield. google.com

As an activating agent , sulfonyl chlorides are widely used to convert hydroxyl groups of alcohols into sulfonate esters (e.g., neopentylsulfonates). whiterose.ac.ukchem-station.com These sulfonates are excellent leaving groups, far more reactive than the original hydroxyl group, facilitating nucleophilic substitution and elimination reactions. chem-station.com This activation is a cornerstone of multi-step organic synthesis, enabling the transformation of alcohols into a wide array of other functional groups. whiterose.ac.uk

Table 2: Dual Role of the Neopentylsulfonyl Group

| Role | Functional Group | Transformation | Purpose |

|---|---|---|---|

| Protecting Agent | Amine (R-NH2) | R-NH-SO2-C(CH3)3 | Reduces nucleophilicity and basicity. chem-station.com |

| Protecting Agent | Sulfonic Acid (R-SO3H) | R-SO3-CH2-C(CH3)3 | Masks the acidic proton. google.com |

| Activating Agent | Alcohol (R-OH) | R-O-SO2-CH2-C(CH3)3 | Converts -OH into a good leaving group for substitution/elimination. chem-station.com |

Development of Solid-Supported Sulfonyl Chloride Reagents

The use of reagents supported on a solid polymer phase is a key strategy in modern chemistry to simplify product purification and enable automation. soton.ac.uk Attaching the reactive sulfonyl chloride group to a polymer resin combines the reactivity of the group with the practical advantages of a solid support. soton.ac.uksoton.ac.uk

Sulfonyl chloride resins can be synthesized by functionalizing a pre-existing polymer, such as polystyrene or Merrifield resin. soton.ac.uk One common method involves the lithiation of the polymer's aromatic rings, followed by reaction with sulfur dioxide and subsequent chlorination with a reagent like N-chlorosuccinimide to generate the sulfonyl chloride group. An alternative route is the direct chlorosulfonation of the polymer support. The goal is to create a solid-phase reagent that mimics the reactivity of its solution-phase counterpart, like this compound, but can be easily removed from the reaction mixture by simple filtration. soton.ac.uk The synthesis of alkyl sulfonyl chloride resins, in particular, has been investigated to provide alternatives to commercially available aromatic versions. soton.ac.uk

Once synthesized, these polymer-supported sulfonyl chloride resins serve as precursors to a variety of other useful solid-phase reagents. soton.ac.uksoton.ac.uk For example, they can be converted into polymer-supported sulfonyl azides, which are used as safe and easily handled reagents for diazo-transfer reactions. soton.ac.uksoton.ac.uk Another application is their use as condensation reagents for forming esters, where the resin activates a carboxylic acid for reaction with an alcohol. researchgate.net The spent resin and byproducts remain bound to the solid support, greatly simplifying the isolation of the desired ester product. researchgate.net This approach avoids tedious chromatographic purification and is highly amenable to parallel synthesis and high-throughput chemistry. soton.ac.uk

Medicinal Chemistry and Biological Applications of 2,2 Dimethylpropane 1 Sulfonyl Chloride Derivatives

Synthesis of Biologically Active Sulfonamide Derivatives

The general synthesis of neopentylsulfonamides involves the reaction of 2,2-dimethylpropane-1-sulfonyl chloride with a suitable amine-containing molecule in the presence of a base. The specific amine-bearing scaffold is chosen to target a particular biological process or receptor. The neopentyl group, with its quaternary carbon, provides a distinct steric and lipophilic profile to the resulting sulfonamide derivatives.

Antibacterial Agents

The sulfonamide scaffold has been a classic component in the development of antibacterial drugs. While extensive research exists on various sulfonamide derivatives, specific studies focusing on the antibacterial properties of compounds derived from this compound are not widely reported in the readily available scientific literature. The general principle of action for antibacterial sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to act as competitive inhibitors. It is plausible that neopentylsulfonamides could be synthesized to target this pathway, with the neopentyl group potentially influencing cell wall penetration and binding affinity within the enzyme's active site. However, specific examples and corresponding antibacterial activity data for neopentylsulfonamides are not prevalent in the reviewed literature.

Antiviral Compounds

Sulfonamide derivatives have been investigated for their potential as antiviral agents, targeting various viral proteins and enzymes. nih.govmdpi.com The incorporation of a sulfonamide moiety is a feature of several HIV protease inhibitors. nih.gov These inhibitors block the active site of the viral protease, an enzyme essential for the maturation of new viral particles. The synthesis of neopentylsulfonamides as potential antiviral agents would involve coupling this compound with amine-containing fragments designed to mimic the natural substrates of viral enzymes. The bulky neopentyl group could potentially enhance binding interactions within the hydrophobic pockets of the target enzyme. Despite this therapeutic potential, specific research detailing the synthesis and antiviral activity of this compound derivatives is limited in the accessible literature.

Antidiabetic Agents

Sulfonylureas are a well-established class of antidiabetic drugs that work by stimulating insulin (B600854) secretion from pancreatic β-cells. These compounds typically contain a central sulfonylurea moiety (R-SO₂-NH-CO-NH-R'). While the core structure is different from a simple sulfonamide, the synthesis often involves a sulfonyl chloride intermediate. It is conceivable that this compound could be utilized to synthesize novel sulfonylurea derivatives. The lipophilic neopentyl group might influence the drug's interaction with the sulfonylurea receptor (SUR) on the pancreatic β-cells, potentially modulating the potency and duration of insulin release. However, dedicated studies on neopentylsulfonyl-containing compounds as antidiabetic agents are not extensively documented.

Anticancer and Antitumor Agents

The sulfonamide group is present in a variety of anticancer agents that act through diverse mechanisms, including the inhibition of carbonic anhydrases, cell cycle disruption, and anti-angiogenesis. nih.gov The synthesis of novel anticancer agents often involves creating libraries of compounds with diverse substituents to optimize activity and selectivity. The incorporation of a neopentylsulfonyl group could be a strategy to enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes and reach intracellular targets. While the broader class of sulfonamides has shown significant promise in oncology, specific research focusing on the anticancer and antitumor activities of derivatives of this compound is not widely available in the reviewed scientific literature.

Anti-inflammatory and Immunomodulatory Agents

Certain sulfonamides are known to possess anti-inflammatory properties. nih.gov For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors contain a sulfonamide moiety. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Synthesizing neopentylsulfonamides for anti-inflammatory purposes would involve reacting this compound with aminated scaffolds known to interact with inflammatory targets. The steric bulk of the neopentyl group could influence the selectivity for COX-2 over COX-1, which is a desirable attribute for reducing gastrointestinal side effects. Despite this potential, there is a lack of specific studies focusing on the anti-inflammatory and immunomodulatory effects of this compound derivatives in the available literature.

Carbonic Anhydrase Inhibitors (CAIs) and Related Enzyme Inhibition

Sulfonamides are the quintessential inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. researchgate.netnih.gov The primary sulfonamide group (-SO₂NH₂) is crucial for coordinating to the zinc ion in the active site of the enzyme, leading to inhibition. The rest of the molecule can be modified to achieve isoform-selective inhibition.

Protease and Matrix Metalloproteinase (MMP) Inhibitors

Sulfonamide derivatives have been extensively investigated as inhibitors of proteases, particularly zinc-dependent metalloproteinases like Matrix Metalloproteinases (MMPs). nih.gov These enzymes are implicated in tissue remodeling and are overexpressed in numerous pathological conditions, including arthritis, cardiovascular diseases, and cancer metastasis. The sulfonamide moiety can act as a zinc-binding group, crucial for inhibiting the catalytic activity of these enzymes.

Hydroxamate derivatives incorporating sulfonylated amino acids have shown significant promise as MMP inhibitors. nih.gov The design of these inhibitors often involves creating molecules that can effectively chelate the active site zinc ion while also forming favorable interactions with the enzyme's specificity pockets (S1', S2', etc.). For potent inhibition of MMPs and related enzymes like Clostridium histolyticum collagenase, the inhibitor must incorporate hydrophobic moieties that can anchor into the P2' and P3' sites of the enzyme. nih.gov While specific studies focusing exclusively on this compound derivatives are not extensively detailed in the provided literature, the principles of MMP inhibitor design suggest that the bulky, hydrophobic neopentyl group could be a valuable component for occupying these hydrophobic pockets, thereby contributing to the binding affinity and inhibitory potency. The general structure of such inhibitors often involves an N-alkylated amino acid that is sulfonylated, with the carboxylic acid group converted to a hydroxamate to serve as the primary zinc-binding function. nih.gov

The application of MMP inhibitors extends to dentistry, where they are used to prevent the degradation of the collagen matrix in dentin, thereby improving the longevity of resin-dentin bonds. nih.govnih.gov Agents like chlorhexidine (B1668724) are widely used for this purpose, but other molecules with MMP inhibitory activity are also under investigation. nih.govresearchgate.netbohrium.com

Other Therapeutic Areas (e.g., Alzheimer's Disease, Antifungal, Antimalarial, Antiepileptic)

The structural motif derived from this compound has been explored in a variety of other therapeutic contexts, leveraging the broad biological activity of the sulfonamide functional group. ajchem-b.com

Alzheimer's Disease: Sulfonamide derivatives are a promising class of compounds for the treatment of Alzheimer's disease (AD) due to their ability to target multiple facets of the disease's pathology. eurekaselect.comnih.gov Research has focused on their capacity to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), reduce the aggregation of amyloid-beta (Aβ) plaques, and inhibit the β-secretase 1 (BACE-1) enzyme. eurekaselect.commdpi.commdpi.comnih.gov The design of multi-target-directed ligands (MTDLs) often incorporates a sulfonamide core. mdpi.com For instance, phenylsulfonyl-pyrimidine derivatives have been developed that show dual inhibitory activity against AChE and BChE and can also suppress Aβ aggregation. mdpi.com Molecular docking studies have confirmed that sulfonamides can establish key interactions, such as hydrogen bonds and π-π stacking, within the active sites of these target enzymes. nih.gov The bulky neopentyl group could enhance binding by occupying hydrophobic pockets within these enzymes.

Table 1: Examples of Sulfonamide Derivatives in Alzheimer's Disease Research

| Compound Type | Target(s) | Key Findings | Reference(s) |

| Phenylsulfonyl-pyrimidine derivatives | AChE, BChE, Aβ aggregation | Dual inhibition and suppression of aggregation. | mdpi.com |

| Tricyclic sulfonamides | Protein phosphate (B84403) 2A (PP2A) | Direct activation of PP2A ameliorates AD pathogenesis in models. | eurekaselect.com |

| Carvacrol-derived sulfonamides | AChE | Showed improved memory in animal models and inhibited AChE. | nih.gov |

| Chloride-substituted Ramalin derivatives | Tau aggregation, BACE-1 | Significantly inhibited tau aggregation and decreased BACE-1 expression. | mdpi.comnih.gov |

Antifungal Activity: Azoles are a principal class of antifungal agents that inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane. nih.govmdpi.com While the provided literature does not specifically detail antifungal derivatives of this compound, the sulfonamide moiety is a known pharmacophore in various antimicrobial agents. ajchem-b.com The development of new antifungal drugs is critical due to rising resistance. nih.gov New agents often target the fungal cell wall or membrane, with classes including polyenes, echinocandins, and allylamines. nih.gov

Antimalarial Activity: Sulfonamides such as sulfadoxine (B1681781) have historically been effective antimalarial drugs. nih.gov The development of resistance necessitates the creation of new agents. nih.gov Research into new antimalarial prototypes includes the synthesis of 1H-1,2,4-triazol-3-yl benzenesulfonamide (B165840) derivatives. nih.gov These compounds are designed based on the structures of known antimalarials and often incorporate features like trifluoromethyl groups to enhance lipophilicity and target engagement. nih.gov The sulfonamide group is a key structural feature in this class of therapeutic agents. nih.gov

Antiepileptic Activity: Antiepileptic drugs (AEDs) work by modulating ion channels or altering neurotransmission to suppress excessive neuronal firing. rch.org.auwikipedia.org Many AEDs are sulfonamide derivatives or contain related functional groups. ajchem-b.com For example, zonisamide (B549257) is a second-generation AED. nih.gov The mechanisms of action for AEDs are diverse, including blocking sodium or calcium channels and enhancing the function of the inhibitory neurotransmitter GABA. wikipedia.orgmedscape.com While specific derivatives of this compound are not highlighted as antiepileptics in the search results, the sulfonamide scaffold is well-established in this therapeutic area. medscape.com

Rational Drug Design and Structure-Activity Relationships (SAR) of Sulfonamide Derivatives

Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity. For sulfonamides, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. openaccesspub.orgyoutube.com

Impact of the 2,2-Dimethylpropane Scaffold on Pharmacological Activity

The 2,2-dimethylpropane (or neopentyl) group is a bulky, sterically hindered, and lipophilic moiety. Its incorporation into a sulfonamide derivative can have several significant impacts on pharmacological activity:

Steric Influence: The large size of the neopentyl group can enforce specific conformations upon the molecule, which may be favorable for binding to a target protein. It can also provide steric shielding to adjacent functional groups, potentially increasing metabolic stability.

Hydrophobic Interactions: The neopentyl group can engage in strong hydrophobic or van der Waals interactions with nonpolar pockets in a protein's active site. In the development of NLRP3 inflammasome inhibitors, replacing a smaller propargyl moiety with a bulky neopentyl group was explored, demonstrating the importance of this position for modulating inhibitory potency. nih.gov

SAR studies on sulfonamides often involve modifying the substituents on both the sulfonyl group and the amide nitrogen. youtube.comresearchgate.net The presence of a bulky group like neopentyl on the sulfonyl side can significantly influence the molecule's interaction with its biological target.

Bioconjugation and Biomolecule Modification

Bioconjugation involves the covalent attachment of a molecule, such as a fluorescent dye or a drug, to a biomolecule like a protein. nih.gov This technique is essential for creating tools to study biological processes and for developing advanced therapeutics like antibody-drug conjugates.

Applications in Agrochemical and Materials Science

Agrochemical Applications

In the field of agrochemicals, 2,2-dimethylpropane-1-sulfonyl chloride serves as a crucial building block for the synthesis of complex organic molecules with desired biological activity. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with an amine, is a key structural motif in a variety of active agrochemical compounds.

Table 1: Synthesis of a Triazolopyrimidine Sulfonamide Herbicide

| Reactant 1 | Reactant 2 | Product |

| This compound | 2-Amino-5,7-dimethoxy- cmu.eduacs.orgmdpi.comtriazolo[1,5-a]pyrimidine | N-(5,7-dimethoxy cmu.eduacs.orgmdpi.comtriazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropane-1-sulfonamide |

The sulfonamide functional group is a well-established pharmacophore in various insecticides and fungicides. The reaction of this compound with various amines or other nucleophilic agents allows for the creation of a diverse library of sulfonamide derivatives. While specific commercial insecticides or fungicides based directly on this compound are not widely documented, its utility as a synthetic intermediate is clear. The introduction of the bulky and lipophilic neopentyl group can influence the biological activity and environmental persistence of potential pesticide molecules, making it a valuable reagent for research and development in this area.

Materials Science Applications

The unique combination of a reactive sulfonyl chloride group and a stable, bulky alkyl group makes this compound a valuable tool in materials science for creating polymers and specialty chemicals with tailored properties.

Sulfonyl chlorides are effective initiators for controlled/living radical polymerization (CRP), a powerful technique for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures. fiveable.me The metal-catalyzed reduction of a sulfonyl chloride generates a sulfonyl radical, which initiates polymerization. cmu.edu A key advantage of using sulfonyl chloride initiators is that the rate of initiation is often significantly faster than the rate of propagation. acs.org This rapid initiation ensures that all polymer chains begin growing at approximately the same time, which is a primary requirement for producing polymers with uniform chain lengths. cmu.edu

This compound can be used as an initiator in such polymerization systems. Its use results in polymers that have a neopentylsulfonyl group at one end of the chain. This allows for the precise placement of this functional group, which can then be used for further chemical modification or to influence the physical properties of the final polymer.

Table 2: General Conditions for Cu-Catalyzed LRP using a Sulfonyl Chloride Initiator

| Component | Role | Example Molar Ratio |

| Monomer (e.g., MMA) | Polymer building block | 100-200 |

| Sulfonyl Chloride | Initiator | 1 |

| Copper(I) Halide (e.g., CuCl) | Catalyst | 1 |

| Ligand (e.g., bipyridine) | Catalyst Solubilizer/Activator | 2-3 |

Note: This table represents typical conditions for aryl sulfonyl chlorides, which are analogous to the use of aliphatic variants like this compound. acs.org

The neopentyl group is known for imparting significant hydrolytic and thermal stability to materials. mdpi.com Polymers synthesized using this compound as an initiator or functionalizing agent can be incorporated into advanced coating formulations. The presence of the bulky, aliphatic neopentyl group at the polymer chain-end or as a pendant group can enhance the hydrophobicity of the coating surface. ulprospector.com This increased water-repellency leads to improved moisture resistance, better corrosion protection for the underlying substrate, and an extended service life for the coated article. ulprospector.com These enhanced properties are particularly valuable in high-performance applications such as automotive, marine, and architectural coatings.

In the production of specialty colorants, this compound serves as a key intermediate for synthesizing sulfonamide-containing dyes. These dyes can exhibit high stability and specific solubility characteristics valuable in modern imaging technologies. For instance, it is used in the creation of metal complex dyes designed for ink-jet printing inks. In one synthetic pathway, the sulfonyl chloride is reacted with an aminonaphthol derivative to form a sulfonamide ligand. This ligand is then complexed with a metal ion, such as copper or nickel, to produce the final, stable colorant. The neopentyl group helps to tune the solubility of the dye in the ink formulation and can improve the lightfastness of the printed image.

Table 3: Components of a Synthesized Metal Complex Ink-Jet Dye

| Component | Function | Derived From |

| Azo-Naphthol Chromophore | Provides Color | Coupling of a diazonium salt and a naphthol derivative |

| Sulfonamide Linkage | Connects groups, modifies properties | Reaction with this compound |

| Metal Ion (e.g., Copper) | Forms stable complex, enhances lightfastness | Metal salt (e.g., Copper Sulfate) |

Advanced Analytical Methodologies for Research on 2,2 Dimethylpropane 1 Sulfonyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., In-situ NMR)

Understanding the reaction pathways of 2,2-dimethylpropane-1-sulfonyl chloride requires techniques that can monitor reactions in real-time. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, allowing for the direct observation of reactants, intermediates, and products as a reaction progresses.

Detailed Research Findings: In-situ NMR studies are instrumental in tracking the kinetics and mechanism of reactions involving sulfonyl chlorides. For instance, in the synthesis of sulfonyl chlorides from thiols or disulfides, real-time monitoring can identify transient intermediates and provide insights into the reaction's kinetic profile. rsc.org By collecting temporal kinetic data, researchers can observe the appearance and disappearance of signals corresponding to specific protons or carbon atoms, allowing for the determination of reaction rates and the validation of proposed mechanisms. rsc.orgnih.gov While specific in-situ NMR data for this compound is not extensively published, the methodology applied to analogous sulfonyl chloride syntheses provides a clear framework for its application. The technique would involve monitoring the characteristic shifts of the neopentyl group's protons as the starting material is converted into the sulfonyl chloride and subsequent derivatives.

The table below illustrates the type of data that could be obtained from an in-situ ¹H NMR experiment monitoring a reaction of a thiol to form the corresponding sulfonyl chloride.

| Time (minutes) | Reactant (Thiol) Integral | Intermediate Integral | Product (Sulfonyl Chloride) Integral |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.65 | 0.15 | 0.20 |

| 20 | 0.30 | 0.10 | 0.60 |

| 30 | 0.05 | 0.02 | 0.93 |

| 40 | 0.00 | 0.00 | 1.00 |

This kinetic data is crucial for optimizing reaction conditions, such as temperature, concentration, and catalyst loading, to maximize yield and minimize side products.

X-ray Crystallography for Complex Structure and Bonding Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding their chemical and biological properties.

Detailed Research Findings: Structural analysis of compounds containing the 2,2-dimethylpropane (neopentyl) moiety reveals important conformational details. mdpi.com X-ray diffraction studies on related structures, such as heterocyclic sulfones and other sulfonamide derivatives, have established key structural parameters. mdpi.com For example, in the crystal structure of a palladium complex containing a 2,2-dimethylpropane-1,3-diyl ligand, the geometry and coordination were determined with high precision. researchgate.net These studies show that the bulky neopentyl group can significantly influence the crystal packing and molecular conformation.

When applied to a crystalline derivative of this compound, X-ray crystallography would yield a detailed structural model. The resulting data allows for the unambiguous confirmation of stereochemistry and the analysis of non-covalent interactions, such as hydrogen bonds, which often dictate the supramolecular architecture and physical properties of the compound. mdpi.com

The following table presents typical crystallographic data that would be obtained for a derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₂₄N₂O₄Pd |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.5115(7) |

| b (Å) | 10.5337(6) |

| c (Å) | 15.0080(9) |

| β (°) | 94.0547(19) |

| Volume (ų) | 1973.0(2) |

Kinetic Assays for Biological Activity Evaluation (e.g., Enzyme Inhibition Kinetics)

Derivatives of this compound, particularly sulfonamides, are often synthesized to target specific biological pathways, such as enzymatic reactions. researchgate.net Kinetic assays are essential for quantifying the efficacy of these compounds as inhibitors or modulators of enzyme activity.

Detailed Research Findings: Enzyme inhibition kinetics are used to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, providing a measure of the compound's potency. echemcom.com The Kᵢ value is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. researchgate.net

For example, novel sulfonamide derivatives have been tested against various enzymes, with their inhibitory activities reported in terms of Kᵢ values. researchgate.net These assays typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. The data is then analyzed using models like the Michaelis-Menten equation to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants. Such evaluations are critical in the early stages of drug discovery to identify promising lead compounds. github.io

The table below provides a hypothetical example of enzyme inhibition data for a sulfonamide derivative of this compound.

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Mode of Inhibition |

|---|---|---|---|---|

| Neopentylsulfonamide Derivative A | Carbonic Anhydrase II | 1.25 | 75.3 | Competitive |

| Neopentylsulfonamide Derivative B | Carbonic Anhydrase II | 0.89 | 48.1 | Competitive |

| Neopentylsulfonamide Derivative C | Cyclooxygenase-2 | 2.10 | 150.8 | Non-competitive |

| Neopentylsulfonamide Derivative D | Cyclooxygenase-2 | 5.60 | 430.2 | Non-competitive |

This quantitative data allows for direct comparison of the potency and efficacy of different derivatives, guiding further structural modifications to enhance biological activity.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Sulfonyl Chloride Synthesis

The synthesis of sulfonyl chlorides has traditionally relied on reagents and conditions that are often environmentally hazardous. However, the principles of green chemistry are driving the development of more sustainable alternatives. Research has focused on replacing harsh chlorinating agents with safer, more efficient, and environmentally benign options.

One promising approach involves the oxidative chlorination of S-alkylisothiourea salts, which are readily prepared from inexpensive thiourea (B124793) and corresponding alkyl halides. researchgate.netorganic-chemistry.org This method utilizes N-chlorosuccinimide (NCS) under acidic conditions, offering a convenient and practical route to sulfonyl chlorides. researchgate.netgoogle.com A significant advantage of this process is that the byproduct, succinimide (B58015), is water-soluble and can be recovered and reconverted to NCS, making the method more sustainable for large-scale production. researchgate.netorganic-chemistry.org

Other green methods employ reagents like sodium hypochlorite (B82951) (bleach) or oxone in aqueous media. organic-chemistry.orgrsc.org The use of water as a solvent is a cornerstone of green chemistry, and these methods provide a simple, rapid, and efficient synthesis of sulfonyl chlorides from substrates like thiols and disulfides. rsc.org These approaches avoid toxic reagents and solvents, generate fewer harmful byproducts, and often allow for simpler purification procedures.

Table 1: Comparison of Green Reagents for Sulfonyl Chloride Synthesis

| Reagent | Substrate | Solvent | Key Advantages |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | S-alkylisothiourea salts | Acetonitrile (B52724)/Water | Recyclable byproduct, moderate to excellent yields. researchgate.net |

| Sodium Hypochlorite (Bleach) | S-alkylisothiourea salts | Not specified | Economic, worker-friendly, simple purification. organic-chemistry.org |

Integration with Advanced Technologies (e.g., AI in Chemical Innovation)